molecular formula C14H15NO3 B187719 Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate CAS No. 93514-84-2

Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate

Cat. No. B187719
CAS RN: 93514-84-2
M. Wt: 245.27 g/mol
InChI Key: OQQHMUNGHJABQY-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate is a chemical compound with the CAS Number: 93514-84-2 . It has a linear formula of C14H15NO3 .


Molecular Structure Analysis

The molecular formula of Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate is C14H15NO3 . Its InChI code is 1S/C14H15NO3/c1-4-18-14(17)10-7-15-11-6-8(2)5-9(3)12(11)13(10)16/h5-7H,4H2,1-3H3,(H,15,16) .


Physical And Chemical Properties Analysis

The molecular weight of Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate is 245.27 g/mol . It has a computed XLogP3-AA value of 2.7, indicating its lipophilicity . The compound has one hydrogen bond donor and four hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 245.10519334 g/mol .

Scientific Research Applications

Synthesis and Derivatives Preparation

A significant application of Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate and its derivatives lies in their synthesis for pharmaceutical and chemical research. Jentsch et al. (2018) developed a two-step synthesis of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives from commercially available 2-aminobenzoic acids, which are pivotal in the synthesis of key arylquinolines for an HIV integrase project (Jentsch et al., 2018). This process demonstrates the compound's utility in creating complex molecules with potential therapeutic applications.

Antiviral Research

Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate derivatives have been explored for their antiviral activities. Ivashchenko et al. (2014) synthesized new substituted ethyl esters and evaluated their antiviral activity against influenza and hepatitis C virus, finding some compounds exhibited micromolar activities against specific strains (Ivashchenko et al., 2014). This highlights the compound's potential in developing antiviral agents.

Antibacterial Activity

The antibacterial potential of Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate derivatives is another critical area of application. Asghari et al. (2014) conducted a study on the synthesis of pyranoquinoline derivatives and evaluated their antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating moderate effectiveness against bacterial growth, especially Pseudomonas aeruginosa (Asghari et al., 2014).

Spectroscopic and Theoretical Studies

Rimarčík et al. (2011) performed a comprehensive spectroscopic and theoretical study on ethyl 4-oxoquinoline-3-carboxylate derivatives, identifying the most probable tautomeric forms and studying their optical transitions. This research provides valuable insights into the electronic structure and reactivity of these compounds, which is crucial for designing materials with specific optical properties (Rimarčík et al., 2011).

Novel Syntheses and Functionalization

Gao et al. (2011) described a novel synthesis of methylenedioxy-bearing quinoline derivatives, showcasing the versatility of Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate in creating functionalized molecules for further chemical and biological research (Gao et al., 2011).

Safety And Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

ethyl 5,7-dimethyl-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-4-18-14(17)10-7-15-11-6-8(2)5-9(3)12(11)13(10)16/h5-7H,4H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQHMUNGHJABQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=CC(=CC(=C2C1=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350744
Record name ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate

CAS RN

93514-84-2
Record name ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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